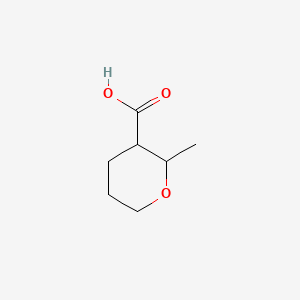

2-Methyloxane-3-carboxylic acid

Description

Contextualization within Heterocyclic Carboxylic Acid Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are fundamental to organic chemistry. ncert.nic.in When a carboxylic acid group is attached to such a ring, the resulting molecule is termed a heterocyclic carboxylic acid. These compounds are significant intermediates in the synthesis of a wide array of more complex molecules. chempedia.infogoogle.com

The reactivity and function of heterocyclic carboxylic acids are governed by the interplay between the heterocyclic ring and the carboxylic acid moiety. The ring structure can influence the acidity of the carboxyl group, while the carboxyl group can direct further chemical modifications on the ring. The synthesis of these compounds often involves methods like the oxidation of alkyl groups attached to the heterocycle or through cyclization reactions of appropriately functionalized precursors. chempedia.infoorganic-chemistry.org N-heterocyclic carbenes (NHCs) have also emerged as effective catalysts for the synthesis of various heterocyclic structures from carboxylic acid derivatives. rsc.orgacs.org

Significance of Oxane Ring Systems and Substituted Carboxylic Acid Motifs

The oxane ring , a tetrahydropyran (B127337) system, is a prevalent structural motif in many natural products and pharmacologically active compounds. Its presence can influence a molecule's three-dimensionality, polarity, and solubility. nih.govresearchgate.net The oxane ring can act as a bioisostere, a substituent or group with similar physical or chemical properties to another, for less desirable functional groups like gem-dimethyl or carbonyl groups, potentially improving a drug candidate's pharmacokinetic profile. acs.org For instance, the well-known anticancer agent Paclitaxel (Taxol) contains a four-membered oxetane (B1205548) ring, a smaller analog of oxane, which is crucial for its biological activity. acs.org The inclusion of such saturated heterocyclic rings is a recognized strategy for increasing the fraction of sp³-hybridized carbons in a molecule, a feature often correlated with higher success rates in clinical drug development. nih.gov

The carboxylic acid motif is one of the most common functional groups found in biologically active molecules and approved drugs. nih.gov It is a key component of amino acids and is frequently involved in crucial binding interactions (e.g., hydrogen bonding) with biological targets like enzymes and receptors. researchgate.net However, the acidic nature of the carboxyl group can sometimes lead to poor metabolic stability or limited ability to cross cell membranes. nih.gov Consequently, a major area of research in medicinal chemistry involves the use of carboxylic acid bioisosteres—functional groups that mimic the carboxylate's binding properties while offering improved pharmacological characteristics. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyloxane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5-6(7(8)9)3-2-4-10-5/h5-6H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLJYPBOFYNZTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1538294-78-8 | |

| Record name | 2-methyloxane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategies

Established Synthetic Routes to 2-Methyloxane-3-carboxylic acid

The construction of the this compound framework relies on fundamental organic transformations that introduce the key carboxylic acid functionality onto a pre-existing or simultaneously formed oxane ring.

A primary and versatile method for synthesizing carboxylic acids is through the oxidation of primary alcohols. libretexts.org For this compound, this would involve the oxidation of the corresponding primary alcohol, 2-methyl-3-(hydroxymethyl)oxane. Strong oxidizing agents are typically employed for this transformation. libretexts.orgsmolecule.com The reaction involves the conversion of the primary alcohol to an aldehyde, which is then further oxidized to the carboxylic acid.

Common oxidizing agents for this purpose include:

Potassium permanganate (B83412) (KMnO₄) : Often used in basic, aqueous conditions, followed by acidification. libretexts.orgsmolecule.com

Jones Reagent (CrO₃ in aqueous sulfuric acid) : A powerful oxidant capable of converting primary alcohols to carboxylic acids in a single step. libretexts.org

Oxidative cleavage of alkenes : Alkenes can be cleaved to form carboxylic acids using hot alkaline potassium permanganate. libretexts.org

The general mechanism for the oxidation of a primary alcohol to a carboxylic acid is a two-step process. The alcohol is first oxidized to an aldehyde. This aldehyde then forms a hydrate (B1144303) in the presence of water, which is subsequently oxidized to the final carboxylic acid.

Table 1: Common Oxidation-Based Synthetic Approaches

| Precursor Type | Reagents | Product | Key Considerations |

|---|---|---|---|

| Primary Alcohol | KMnO₄, H₃O⁺ | Carboxylic Acid | Strong oxidation; can cleave other functional groups. libretexts.org |

| Aldehyde | Jones Reagent (CrO₃, H₂SO₄, acetone) | Carboxylic Acid | Effective for oxidizing aldehydes without affecting other parts of the molecule. libretexts.org |

| Alkene | Hot alkaline KMnO₄ | Carboxylic Acid | Involves cleavage of the carbon-carbon double bond. libretexts.orgorganic-chemistry.org |

| Alkylarene | KMnO₄, H₂O, heat; then H₃O⁺ | Carboxylic Acid | The entire alkyl chain is oxidized to a carboxyl group. libretexts.org |

The formation of a new carbon-carbon bond via carboxylation is a powerful strategy for introducing a carboxylic acid group. This method typically involves the use of an organometallic reagent, such as a Grignard reagent, which acts as a nucleophile. smolecule.com For the synthesis of this compound, this would entail the preparation of an organometallic derivative of 2-methyloxane at the 3-position, followed by its reaction with carbon dioxide (CO₂). libretexts.org

The general procedure involves:

Formation of the Grignard reagent from a suitable halide (e.g., 3-bromo-2-methyloxane).

Reaction of the Grignard reagent with solid carbon dioxide (dry ice), which acts as the electrophile.

Acidic workup to protonate the resulting carboxylate salt, yielding the final carboxylic acid. libretexts.org

A significant limitation of this method is the incompatibility of Grignard reagents with acidic protons, such as those found in alcohols or water, and with electrophilic functional groups like carbonyls. libretexts.org

The hydrolysis of a nitrile (a compound containing a -C≡N group) provides another reliable route to carboxylic acids. smolecule.com This method can be performed under either acidic or basic conditions. For this compound, the precursor would be 2-methyloxane-3-carbonitrile.

Acidic Hydrolysis : The nitrile is heated with an aqueous acid (e.g., H₂SO₄ or HCl). The nitrogen atom of the nitrile is protonated, making the carbon atom more susceptible to nucleophilic attack by water. youtube.com This initially forms an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. youtube.com

Basic Hydrolysis : The nitrile is heated with an aqueous base (e.g., NaOH). The hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an amide, which is then hydrolyzed to a carboxylate salt. Subsequent acidification yields the carboxylic acid.

Enzymatic hydrolysis, using nitrilases or a combination of nitrile hydratase and amidase, offers a milder and often more selective alternative to chemical hydrolysis. researchgate.netresearchgate.net

Stereoselective Synthesis of this compound and its Stereoisomers

Due to the presence of at least two stereocenters (at positions 2 and 3 of the oxane ring), this compound can exist as multiple stereoisomers. The control of the relative and absolute stereochemistry during synthesis is a key challenge, often addressed using chiral auxiliaries or asymmetric catalysis.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to guide the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed.

In the context of synthesizing a specific stereoisomer of this compound, a chiral auxiliary could be incorporated into the precursor molecule. For instance, a chiral alcohol could be used to form an ester with a precursor containing a double bond. The chiral auxiliary would then direct the stereoselective hydrogenation or another ring-forming reaction.

Examples of well-known chiral auxiliaries include:

Evans' oxazolidinones : Used to direct stereoselective alkylation, aldol, and acylation reactions. wikipedia.org

Camphorsultams : Effective in a variety of stereoselective reactions. wikipedia.org

Pseudoephedrine : Can be used as a chiral auxiliary in the alkylation of enolates. wikipedia.org

The choice of auxiliary depends on the specific reaction and the desired stereochemical outcome. The auxiliary works by creating a sterically hindered environment that favors the approach of reagents from one face of the molecule over the other.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. rsc.org This approach is highly efficient and is a cornerstone of modern stereoselective synthesis.

For the synthesis of this compound, asymmetric catalysis could be applied in several ways:

Asymmetric Hydrogenation : If a precursor with an endocyclic or exocyclic double bond is available, asymmetric hydrogenation using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium) could establish one or more stereocenters. nih.govresearchgate.net

Asymmetric Ring-Opening or Ring-Closing Reactions : Chiral catalysts can mediate the stereoselective opening of an achiral epoxide or the cyclization of a linear precursor to form the oxane ring with high enantioselectivity.

Asymmetric Functionalization : A pre-formed achiral oxane ring could be functionalized at the 3-position using a chiral catalyst to introduce the carboxylic acid group or a precursor to it stereoselectively.

Rhodium-catalyzed asymmetric carboxylation has been developed to form chiral centers bearing two different carboxylates with high yields and enantioselectivities. nih.gov Such a strategy could potentially be adapted for the synthesis of the target molecule.

Table 2: Stereoselective Synthetic Strategies

| Method | Description | Example Catalyst/Auxiliary | Application |

|---|---|---|---|

| Chiral Auxiliary | A temporary chiral group directs a stereoselective reaction. wikipedia.org | Evans' Oxazolidinones wikipedia.org | Stereoselective alkylation of an enolate precursor. |

| Asymmetric Hydrogenation | A chiral catalyst delivers hydrogen to one face of a double bond. nih.gov | Chiral Rhodium or Ruthenium complexes nih.gov | Reduction of an unsaturated precursor to the oxane ring. |

| Asymmetric Carboxylation | A chiral catalyst mediates the addition of a carboxyl group. nih.gov | Rhodium complexes with chiral ligands nih.gov | Direct stereoselective introduction of the carboxylic acid functionality. |

Chemoenzymatic Synthetic Strategies

Chemoenzymatic approaches are gaining traction for the synthesis of complex molecules like this compound, offering high selectivity and milder reaction conditions. These methods combine traditional chemical reactions with enzymatic transformations.

Lipases are a key class of enzymes utilized in these strategies. For instance, Candida antarctica lipase (B570770) B (CALB) has demonstrated efficacy in the chemoselective hydrolysis of ester precursors to yield carboxylic acids. nih.gov The choice of solvent is critical, with some reactions showing no acid formation in water-insoluble solvents like toluene (B28343) or water-soluble ones like acetonitrile. nih.gov The combination of different enzymes, such as Lipozyme TL IM from Thermomyces lanuginosus and Novozym 435 from Candida antarctica, can be employed in a packed bed reactor for processes like esterification. nih.gov

A one-pot, three-catalyst system involving borate, palladium, and a lipase has been developed for the β-specific methylene (B1212753) C(sp³)–H deuteration of aliphatic acids using D₂O, showcasing the potential for complex, multi-step syntheses in a single vessel. researchgate.net

Development of Novel Synthetic Protocols for this compound

The development of new synthetic protocols is driven by the need for more efficient, environmentally friendly, and scalable production methods.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of tetrahydropyran (B127337) derivatives. This includes the use of bio-based solvents and catalysts to reduce environmental impact.

Green Solvents:

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, 2-MeTHF is a greener alternative to solvents like dichloromethane (B109758) and tetrahydrofuran (B95107) (THF). sigmaaldrich.comresearchgate.net It offers advantages such as lower peroxide formation than THF and is effective in various reactions, including those involving Grignard reagents and reductions with sodium borohydride. sigmaaldrich.comresearchgate.net

Cyclopentyl Methyl Ether (CPME): This solvent is noted for its low peroxide formation, high stability under acidic and basic conditions, and high boiling point, making it a safer and more efficient option than many traditional ethereal solvents. sigmaaldrich.comresearchgate.net

Tetrahydropyran (THP): THP itself can be produced from renewable biomass and is considered a green solvent due to its biodegradability and non-carcinogenic nature. rsc.org

The use of water as a solvent, often in combination with catalysts like phosphomolybdic acid, offers an environmentally friendly approach to reactions such as the Prins cyclization for synthesizing tetrahydropyran-4-ol derivatives. organic-chemistry.org

Table 1: Comparison of Green Solvents for Tetrahydropyran Synthesis

| Solvent | Source | Key Advantages |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (corncobs, bagasse) | Lower peroxide formation than THF, good for organometallic reactions. sigmaaldrich.comresearchgate.net |

| Cyclopentyl Methyl Ether (CPME) | --- | Low peroxide formation, high stability, high boiling point. sigmaaldrich.comresearchgate.net |

| Tetrahydropyran (THP) | Renewable (biomass) | Biodegradable, non-carcinogenic. rsc.org |

| Water | Abundant | Environmentally benign, enables specific catalytic reactions. organic-chemistry.org |

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry offers significant advantages for the synthesis of this compound and its derivatives, including improved safety, scalability, and process intensification. polimi.it

Continuous flow reactors allow for reactions to be conducted at high temperatures and pressures, leading to increased reaction rates and yields. uc.pt For example, the synthesis of C-glycosyl acetates from pyranoses has been achieved with higher yields in a continuous flow setup compared to traditional batch procedures. nih.gov This was accomplished using a tandem Wittig-Michael reaction in a coiled-tube reactor. nih.gov

Flow chemistry has also been successfully applied to the synthesis of various heterocyclic compounds, including pyrrole-3-carboxylic acid derivatives. uc.pt The integration of synthesis and purification steps in a continuous flow system is a key area of development. polimi.it

Table 2: Examples of Flow Chemistry Applications in Heterocycle Synthesis

| Target Compound | Reaction Type | Key Features of Flow Process | Reference |

| C-glycosyl acetates | Tandem Wittig-Michael | High temperature and pressure, improved yields over batch. nih.gov | nih.gov |

| Pyrrole-3-carboxylic acid derivatives | In situ hydrolysis | --- | uc.pt |

| Glycidol and epichlorohydrin | Sequential hydrochlorination/dichlorination | Multi-step system with in-line membrane separation. uc.pt | uc.pt |

Photochemical and Electrochemical Synthetic Innovations

Photochemical and electrochemical methods represent novel approaches to synthesizing complex molecules, often providing unique reactivity and selectivity.

Photochemical Synthesis: Photochemical reactions, such as those involving electron donor-acceptor (EDA) complexes, can enable the synthesis of scaffolds like tetrahydroquinolines without the need for a catalyst. nih.gov These reactions are initiated by visible light and can be used for the rapid synthesis of small molecule libraries. nih.gov The use of aluminum foil to cover the reaction apparatus is a common practice to prevent unwanted light exposure and side reactions. orgsyn.org

Electrochemical Synthesis: While specific examples for this compound are not detailed in the provided results, the anodic oxidation of related α-silylcarboxylic acids has been investigated. researchgate.net This process can lead to oxidative desilylation and decarboxylation, suggesting that electrochemical methods could be tailored for specific transformations in the synthesis of tetrahydropyran derivatives. researchgate.net

Elucidation of Chemical Reactivity and Reaction Mechanisms

Reactivity of the Carboxylic Acid Functionality in 2-Methyloxane-3-carboxylic acid

The carboxylic acid group is a versatile functional group that can undergo a variety of reactions, including derivatization, reduction, and nucleophilic substitution.

The conversion of the carboxylic acid to its corresponding esters, amides, and anhydrides is a fundamental set of transformations in organic synthesis.

Ester Formation:

The esterification of this compound can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com This is an equilibrium process, and to drive the reaction towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.comlibretexts.org

Another approach involves the alkylation of the carboxylate salt with an alkyl halide. While not as common for simple esters, this method can be effective under specific conditions.

| Reaction | Reagents and Conditions | Product | Notes |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Corresponding Ester (e.g., Methyl 2-methyloxane-3-carboxylate) | Equilibrium reaction; often requires removal of water to maximize yield. masterorganicchemistry.comlibretexts.org |

| Alkylation | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (e.g., CH₃I) | Corresponding Ester | Less common for simple esters but can be effective. |

Amide Formation:

The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult due to the formation of a stable ammonium (B1175870) carboxylate salt. nih.govresearchgate.net Therefore, the carboxylic acid typically needs to be "activated". One common method is to convert the carboxylic acid to a more reactive derivative, such as an acid chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acid chloride readily reacts with an amine to form the amide. khanacademy.org

Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct condensation of the carboxylic acid and amine. libretexts.orgyoutube.com

| Method | Reagents and Conditions | Intermediate | Final Product |

| Via Acid Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine (e.g., RNH₂) | 2-Methyloxane-3-carbonyl chloride | N-substituted-2-methyloxane-3-carboxamide |

| Using a Coupling Agent | Amine (e.g., RNH₂), DCC | Activated Carboxylic Acid | N-substituted-2-methyloxane-3-carboxamide |

Anhydride Formation:

Acid anhydrides can be synthesized from carboxylic acids, typically by reacting an acid chloride with a carboxylate salt. For this compound, this would involve converting a portion of the acid to its acid chloride and then reacting it with the sodium or potassium salt of the same carboxylic acid. Symmetrical anhydrides can also be formed by heating the carboxylic acid with a dehydrating agent.

The carboxylic acid group of this compound can be reduced to a primary alcohol, (2-methyloxan-3-yl)methanol. This transformation requires the use of strong reducing agents. chemguide.co.uk

Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of carboxylic acids. chemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107), followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is another effective reagent for this reduction and can offer greater selectivity in the presence of other reducible functional groups. commonorganicchemistry.comkhanacademy.org Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids on its own but can be used if the carboxylic acid is first activated. commonorganicchemistry.com

| Reducing Agent | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous Ether (e.g., THF) 2. Acidic Workup (e.g., H₃O⁺) | (2-methyloxan-3-yl)methanol |

| Borane (BH₃·THF or BH₃·SMe₂) | 1. Anhydrous THF 2. Quench (e.g., Methanol) | (2-methyloxan-3-yl)methanol |

The reactions described in the derivatization section (ester, amide, and anhydride formation) are all examples of nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org The general mechanism involves the nucleophilic attack on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. oregonstate.eduuomustansiriyah.edu.iq Subsequently, the leaving group (in this case, the hydroxyl group) is eliminated, regenerating the carbonyl double bond.

The hydroxyl group of a carboxylic acid is a poor leaving group. Therefore, for the substitution to occur, it must be protonated by an acid catalyst or converted into a better leaving group, as is the case in the formation of acid chlorides. libretexts.orgoregonstate.edu

Transformations Involving the Oxane Ring System

The tetrahydropyran (B127337) ring in this compound is a relatively stable saturated heterocycle. However, under certain conditions, it can undergo ring-opening reactions or be further functionalized.

The opening of the oxane ring typically requires harsh conditions or the presence of strong Lewis acids. The ether linkage is generally stable to many reagents. Ring-opening of cyclic ethers is more common for strained rings like epoxides and oxetanes. youtube.comresearchgate.net For a six-membered ring like oxane, these reactions are less favorable. However, theoretical studies on smaller cyclic ethers like 2-methyloxetane show that ring-opening can occur via radical pathways, for instance, through hydrogen abstraction followed by C-O bond scission. acs.org While not a common reaction pathway for 2-methyloxane under standard laboratory conditions, such mechanisms could be relevant in high-energy processes.

Further functionalization of the tetrahydropyran ring of this compound, without opening the ring, would likely involve free-radical halogenation at one of the methylene (B1212753) groups. However, the presence of the carboxylic acid and the ether oxygen can influence the regioselectivity of such reactions. The use of 2-methyltetrahydrofuran as a solvent in organometallic chemistry highlights its general stability, but also that deprotonation at the C2 position can occur with strong bases, enabling further functionalization. nih.gov By analogy, it is conceivable that under strongly basic conditions, the proton at C2 of the oxane ring in the target molecule could be abstracted, leading to a carbanion that could then react with an electrophile.

Oxidative and Reductive Manipulations of the Heterocycle

The reactivity of this compound in oxidation and reduction reactions is anticipated to involve both the carboxylic acid functional group and the oxane ring.

Oxidative Manipulations: The carboxylic acid group is in a high oxidation state and is generally resistant to further oxidation under typical conditions. However, under forcing conditions, oxidative decarboxylation could occur, leading to the loss of carbon dioxide and the formation of various degradation products. The ethereal linkage in the oxane ring is also susceptible to oxidation, which could potentially lead to ring-opening reactions, forming diols or other oxygenated derivatives. The specific products would be highly dependent on the oxidizing agent used and the reaction conditions.

Reductive Manipulations: The carboxylic acid is the primary site for reduction. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are expected to reduce the carboxylic acid to a primary alcohol, yielding (2-methyloxane-3-yl)methanol. libretexts.orgchemguide.co.uklibretexts.org Milder reducing agents, like sodium borohydride, are generally not reactive enough to reduce carboxylic acids. libretexts.org The oxane ring is typically stable to most reducing agents unless harsh conditions are employed that could lead to ring cleavage.

Table 1: Predicted Outcomes of Redox Reactions

| Reaction Type | Reagent | Predicted Major Product |

|---|---|---|

| Oxidation | Strong Oxidant (e.g., KMnO₄, heat) | Ring-opened products, Decarboxylation |

| Reduction | Strong Hydride Donor (e.g., LiAlH₄) | (2-methyloxane-3-yl)methanol |

| Reduction | Mild Hydride Donor (e.g., NaBH₄) | No reaction at the carboxylic acid |

Mechanistic Studies of Key Reactions

Detailed mechanistic studies, including kinetic, thermodynamic, computational, and isotopic labeling investigations, are crucial for a comprehensive understanding of a compound's reactivity. However, such studies specific to this compound have not been reported.

Kinetic and Thermodynamic Investigations

Without experimental data, it is only possible to speculate on the kinetic and thermodynamic parameters of reactions involving this compound. The rates of reaction would be influenced by factors such as the concentration of reactants, temperature, and the presence of catalysts. For instance, the reduction of the carboxylic acid by LiAlH₄ is expected to be a thermodynamically favorable process, given the high reactivity of the hydride reagent.

Computational Elucidation of Reaction Pathways

Computational chemistry offers powerful tools to model reaction pathways and predict the structures of transition states and intermediates. rsc.orgresearchgate.net For this compound, density functional theory (DFT) calculations could be employed to investigate the mechanisms of potential reactions. For example, computational models could elucidate the stepwise process of hydride addition to the carbonyl carbon during reduction, or map the potential energy surface for oxidative ring-opening. Such studies would provide valuable theoretical insights in the absence of experimental data.

Isotopic Labeling Studies

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms throughout a chemical reaction, thereby elucidating the reaction mechanism. For instance, in a hypothetical study of the esterification of this compound, labeling the oxygen atom of the incoming alcohol with ¹⁸O could definitively prove whether the reaction proceeds via an acyl-oxygen cleavage or an alkyl-oxygen cleavage mechanism. Similarly, deuterium labeling could be used to investigate the stereochemistry of reduction reactions. While no such studies have been performed on this specific compound, they represent a critical avenue for future research.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Methyloxane-3-carboxylic acid. Both ¹H and ¹³C NMR would provide critical information on the chemical environment of each proton and carbon atom, respectively.

In a ¹H NMR spectrum, the chemical shifts of the protons would be indicative of their local electronic environment. For instance, the proton of the carboxylic acid group (–COOH) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm, due to its acidic nature and hydrogen bonding. libretexts.org The protons on the carbon atoms adjacent to the oxygen atom in the oxane ring would be deshielded and expected to resonate at a lower field compared to other ring protons. The methyl group protons would likely appear as a doublet, being split by the adjacent proton.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is highly deshielded and would typically appear in the 165-185 ppm region. libretexts.org The carbon atoms of the oxane ring would have distinct chemical shifts based on their proximity to the oxygen atom and the substituent groups.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 12.0 | broad singlet |

| -CH-O- | 3.5 - 4.5 | multiplet |

| -CH-COOH | 2.5 - 3.5 | multiplet |

| -CH₂- (ring) | 1.5 - 2.5 | multiplet |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 165 - 185 |

| C-O | 60 - 80 |

| C-COOH | 40 - 60 |

| CH₂ (ring) | 20 - 40 |

Note: The above tables are based on general principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques for Structural Confirmation and Derivatization Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₇H₁₂O₃. The predicted monoisotopic mass is 144.07864 Da. uni.lu

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org The fragmentation of the oxane ring would also produce characteristic ions.

Electrospray ionization (ESI) is a softer ionization technique that would likely produce a prominent protonated molecule [M+H]⁺ (m/z 145.08592) or a deprotonated molecule [M-H]⁻ (m/z 143.07136) in positive and negative ion modes, respectively. uni.lu Adducts with sodium [M+Na]⁺ (m/z 167.06786) or other ions present in the solvent may also be observed. uni.lu

Derivatization of the carboxylic acid group, for example, by esterification, would result in a predictable mass shift in the mass spectrum, providing further confirmation of the presence of this functional group. Tandem mass spectrometry (MS/MS) experiments on the parent ion could be performed to study its fragmentation pathways in detail, which can aid in structural elucidation.

Table 3: Predicted m/z Values for this compound in Mass Spectrometry

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 144.07809 |

| [M+H]⁺ | 145.08592 |

| [M+Na]⁺ | 167.06786 |

| [M-H]⁻ | 143.07136 |

| [M-OH]⁺ | 127.07590 |

Note: The predicted m/z values are sourced from PubChem. uni.lu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. To perform this analysis, a single crystal of this compound of suitable quality would be required. The diffraction pattern of X-rays passing through the crystal would be analyzed to generate an electron density map, from which the precise positions of all atoms in the molecule can be determined.

This technique would unambiguously establish the bond lengths, bond angles, and torsion angles within the molecule. Crucially, it would reveal the absolute stereochemistry of the chiral centers at positions 2 and 3 of the oxane ring, provided that the crystallization process does not result in a racemic mixture. The crystal packing and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, would also be elucidated. To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment

Given that this compound possesses two chiral centers, it can exist as four possible stereoisomers (two pairs of enantiomers). Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of these stereoisomers.

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the spatial arrangement of atoms. By comparing the experimental ECD spectrum of an enantiomerically pure sample of this compound with theoretical spectra calculated using quantum chemical methods, the absolute configuration (R or S) of each chiral center can be assigned. There is currently no published experimental or theoretical chiroptical data for this compound.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid and the cyclic ether functionalities. A very broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.org A strong, sharp absorption band between 1700 and 1725 cm⁻¹ would correspond to the C=O stretching vibration of the carbonyl group. libretexts.org The C-O stretching vibrations of the ether linkage in the oxane ring would likely appear in the 1050-1150 cm⁻¹ region.

Raman spectroscopy, which is complementary to IR spectroscopy, would also be useful. The C=O stretch is typically a strong band in the Raman spectrum. The symmetric vibrations of the molecule are often more intense in the Raman spectrum, providing additional structural information. While no specific experimental vibrational spectra for this compound are publicly available, the expected absorption bands can be predicted based on the known frequencies for similar functional groups.

Table 4: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibration | Expected Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (broad) |

| Carbonyl | C=O stretch | 1700 - 1725 (strong) |

| Ether | C-O stretch | 1050 - 1150 |

Note: The above table is based on general principles of IR spectroscopy and data for analogous structures.

Theoretical and Computational Chemistry of 2 Methyloxane 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to elucidating the electronic structure, stability, and other molecular properties of 2-methyloxane-3-carboxylic acid. These methods, grounded in the principles of quantum mechanics, provide a detailed description of electron distribution and energy levels.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of this compound. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the many-electron wavefunction.

For a molecule like this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d,p) or larger, would be instrumental in determining its optimized geometry, vibrational frequencies, and electronic properties. These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. Furthermore, DFT is crucial for calculating the energies of different conformers to determine their relative stabilities.

Ab Initio Methods for Molecular Properties

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a greater computational expense than DFT.

Ab initio calculations for this compound would be valuable for benchmarking results from DFT and for obtaining more precise values for properties like electron correlation energies and ionization potentials. Studies on related systems, such as methyltetrahydro-2H-thiopyrans, have shown that MP2 methods can yield conformational free energies that are in excellent agreement with experimental values. researchgate.net For tetrahydro-2H-pyran itself, ab initio calculations have been used to determine the energies of various conformers, including the chair, boat, and twist forms, providing a detailed map of the potential energy surface. researchgate.net

Conformational Analysis and Energy Landscape Mapping

The flexible six-membered ring of this compound can adopt several conformations, each with a distinct energy. Understanding the conformational landscape is crucial as it dictates the molecule's three-dimensional shape and, consequently, its interactions with other molecules.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of molecules. MM methods use classical force fields to calculate the potential energy of a system as a function of its atomic coordinates. MD simulations, on the other hand, solve Newton's equations of motion for the atoms over time, providing a dynamic picture of the molecule's behavior.

For this compound, MD simulations could be employed to sample a wide range of conformations and identify the most stable and populated ones. These simulations can also reveal the pathways and energy barriers for transitions between different conformers. The choice of force field (e.g., GAFF, AMBER) would be critical for obtaining reliable results.

Prediction of Stable Conformers and Interconversion Barriers

The tetrahydropyran (B127337) ring in this compound is expected to adopt a chair conformation as its lowest energy state, similar to cyclohexane (B81311) and unsubstituted tetrahydro-2H-pyran. researchgate.net However, the presence of the methyl and carboxylic acid substituents at the 2 and 3 positions introduces stereochemical complexity and the possibility of multiple diastereomers and conformers.

The substituents can occupy either axial or equatorial positions on the chair conformer. The relative stability of these conformers is governed by a balance of steric and stereoelectronic effects. For instance, a substituent in an axial position generally experiences greater steric hindrance (1,3-diaxial interactions) than in an equatorial position. The anomeric effect, a stereoelectronic effect in heterocyclic rings, can also influence conformational preferences, although it is most pronounced for substituents at the anomeric carbon (C2 in this case).

Computational studies on monosubstituted tetrahydropyrans have provided valuable data on the energetic preferences of various substituents. acs.org For this compound, the most stable conformer would likely have both the methyl and carboxylic acid groups in equatorial positions to minimize steric strain. However, the energy differences between various chair and even non-chair (e.g., twist-boat) conformations may be small, leading to a dynamic equilibrium of several conformers in solution. The interconversion barriers between these conformers could be calculated using methods like DFT, providing insight into the flexibility of the ring system.

In Silico Prediction of Reactivity and Selectivity

In silico methods can be used to predict the chemical reactivity and selectivity of this compound, offering guidance for its potential applications in synthesis and biological contexts.

The reactivity of this molecule is primarily associated with the carboxylic acid group and the ether linkage within the tetrahydropyran ring. The carboxylic acid can undergo typical reactions such as deprotonation, esterification, reduction to an alcohol, and conversion to an acid chloride. The ether oxygen is a potential site for protonation under acidic conditions, which could facilitate ring-opening reactions.

Quantum chemical calculations can provide valuable descriptors of reactivity. For example, the distribution of the electrostatic potential on the molecular surface can identify regions susceptible to nucleophilic or electrophilic attack. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also key indicators of reactivity. A higher HOMO energy suggests a greater propensity to donate electrons (nucleophilicity), while a lower LUMO energy indicates a greater propensity to accept electrons (electrophilicity).

For this compound, the HOMO is likely to be localized on the oxygen atoms of the carboxylic acid group and the ether linkage, while the LUMO may be associated with the carbonyl carbon of the carboxylic acid. The precise energies and distributions of these orbitals would depend on the specific conformation of the molecule.

Furthermore, computational models can be used to simulate reaction mechanisms and predict the activation energies for different reaction pathways, thereby providing insights into selectivity. While specific in silico reactivity studies on this compound are lacking, general principles of organic reactivity combined with computational data on similar molecules can provide a robust framework for predicting its chemical behavior.

Force Field Development and Parameterization for Molecular Simulations

The development of an accurate force field is a foundational requirement for performing meaningful molecular dynamics (MD) simulations of any chemical entity, including this compound. A force field is a set of potential energy functions and associated parameters that describe the energy of a system as a function of its atomic coordinates. wikipedia.orgnih.gov While specific force field parameterization studies exclusively for this compound are not prominent in the literature, the process would follow well-established, standardized methodologies developed for small organic molecules. nih.govethz.ch

The process begins with defining atom types for the elements within the molecule, considering their specific chemical environments. wikipedia.org For this compound, this would involve distinct types for the ether oxygen, the carbonyl oxygen, the hydroxyl oxygen, and the different carbon and hydrogen atoms. The parameterization process is broadly divided into deriving terms for bonded and non-bonded interactions. nih.gov

Bonded Parameters: These terms describe the energy required to distort the molecule's covalent geometry.

Bond Stretching and Angle Bending: The equilibrium bond lengths and angles, along with their corresponding force constants, are typically derived from quantum mechanics (QM) calculations. These QM-calculated geometries are often compared against available experimental data for validation.

Dihedral Angles: The torsional parameters that govern the rotation around single bonds are among the most critical and complex to parameterize. For this compound, the key dihedrals would include those around the C-C bonds of the tetrahydropyran ring and the bond connecting the carboxylic acid group to the ring. The parameterization involves performing QM-based potential energy scans by rotating the relevant bonds and then fitting the resulting energy profile to the dihedral term of the force field's functional form. nih.govnih.gov

Non-Bonded Parameters: These terms describe the interactions between atoms that are not directly bonded.

Van der Waals Interactions: These are typically modeled using a Lennard-Jones potential. The parameters (atomic size and well depth) are often taken from a general force field like AMBER, CHARMM, or OPLS and refined to reproduce experimental properties such as liquid density and heat of vaporization. nih.govnih.gov

Electrostatic Interactions: Partial atomic charges are assigned to each atom to model the molecule's electrostatic potential. A common approach involves calculating the electrostatic potential (ESP) from a high-level QM calculation and then fitting atomic point charges to reproduce this potential. nih.gov The accuracy of these charges is crucial for simulating interactions with polar environments, such as water or biological macromolecules. nih.gov

Modern approaches increasingly use automated toolkits and machine learning methods to accelerate the parameterization process. nih.govethz.ch These tools can automatically generate parameters by leveraging large databases of pre-computed QM data, significantly reducing the manual effort required while improving reproducibility. ethz.chnih.gov For a novel molecule like this compound, a typical strategy would involve using a general force field (e.g., GAFF for AMBER or CGenFF for CHARMM) as a starting point and then applying these established workflows to refine parameters for which the general force field may lack accuracy. nih.gov

Applications in Chemoinformatics and Database Integration

Chemoinformatics relies on the unambiguous digital representation of chemical structures to enable the storage, retrieval, and analysis of chemical data. libretexts.orgrsc.org this compound is cataloged in major chemical databases using a variety of standard identifiers, which ensures its unique representation and facilitates its integration into diverse computational workflows. ontosight.ai

The use of standardized linear notations like SMILES and InChI is fundamental to modern chemoinformatics. libretexts.orgrsc.org These text-based strings encode the molecule's topology and, in some cases, stereochemistry, allowing for efficient processing by computer algorithms for tasks like database searching and substructure analysis. rsc.org The InChI, or IUPAC International Chemical Identifier, is particularly important as it provides a canonical, layered representation of a compound that is independent of how the structure was drawn. libretexts.org

The following table summarizes the key chemoinformatic identifiers for this compound.

| Identifier Type | Value |

| IUPAC Name | 2-methyltetrahydro-2H-pyran-3-carboxylic acid |

| CAS Number | 1538294-78-8 |

| Molecular Formula | C7H12O3 |

| SMILES | CC1C(CCCO1)C(=O)O |

| InChI | InChI=1S/C7H12O3/c1-5-6(7(8)9)3-2-4-10-5/h5-6H,2-4H2,1H3,(H,8,9) |

| InChIKey | XMLJYPBOFYNZTP-UHFFFAOYSA-N |

Data sourced from PubChemLite and Sigma-Aldrich. nih.govuni.lu

Beyond simple identification, chemical databases often store a wealth of computed properties that are valuable for computational chemistry and drug discovery. For this compound, the PubChemLite database, for example, provides predicted collision cross-section (CCS) values. uni.lu CCS is a measure of the effective area of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry. Having predicted CCS values in a database can aid in the identification of the compound in experimental analyses.

The table below shows the predicted collision cross-section (CCS) values for various adducts of this compound, as calculated by CCSbase.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]+ | 145.08592 | 128.7 |

| [M+Na]+ | 167.06786 | 134.4 |

| [M-H]- | 143.07136 | 131.3 |

| [M+NH4]+ | 162.11246 | 148.1 |

| [M+K]+ | 183.04180 | 135.1 |

| [M+H-H2O]+ | 127.07590 | 123.8 |

| [M+HCOO]- | 189.07684 | 147.1 |

Data sourced from PubChemLite. uni.lu

The integration of such structural and computational data into public and private databases is crucial for building predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, and for enabling large-scale virtual screening campaigns. genomicglossaries.com

Applications As a Chemical Building Block and Intermediate in Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

While direct and extensive examples of the use of 2-Methyloxane-3-carboxylic acid in the total synthesis of complex natural products are not yet widely reported in publicly available literature, its structural motifs are present in numerous bioactive natural products. The principles of asymmetric synthesis using similar cyclic ether carboxylic acids suggest its potential as a key intermediate. For instance, the diastereoselective synthesis of substituted cyclic ethers is a cornerstone of natural product synthesis, and building blocks like this compound can be instrumental in controlling stereochemistry. nih.gov The synthesis of complex molecules often relies on the use of chiral building blocks to construct stereochemically rich structures, a role for which this compound is well-suited. nih.gov

Scaffold for the Development of Advanced Materials Precursors

The bifunctional nature of this compound, possessing both a reactive carboxylic acid and a stable cyclic ether, makes it an attractive candidate for the development of novel materials.

The carboxylic acid functionality of this compound allows it to act as a monomer in condensation polymerization reactions. It can be reacted with diols to form polyesters or with diamines to form polyamides. chemhume.co.uk The incorporation of the 2-methyloxane ring into the polymer backbone can influence the material's properties, such as its thermal stability, solubility, and mechanical strength. The cyclic ether component can introduce polarity and potential sites for hydrogen bonding, affecting the polymer's crystallinity and interactions with other materials. While specific polymers derived from this exact monomer are not extensively documented, the principles of polyester (B1180765) and polyamide synthesis are well-established. google.comdocbrown.info

As a derivative of the tetrahydropyran (B127337) ring system, this compound can serve as a precursor to various specialty chemicals. The carboxylic acid group can be transformed into a wide array of other functional groups, leading to the synthesis of specialty esters, amides, and other derivatives with tailored properties for applications in areas such as coatings, adhesives, and plasticizers. The development of functional materials often relies on the assembly of molecular building blocks with specific properties, a role that derivatives of this acid could fulfill. researchgate.net

Role in the Synthesis of Pharmacologically Relevant Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of drugs containing at least one heterocyclic ring. researchgate.net The oxane ring in this compound is a privileged scaffold in many biologically active compounds. The introduction of a carboxylic acid group provides a handle for creating derivatives with potential therapeutic applications.

The carboxylic acid moiety itself is a key pharmacophore in many drugs, responsible for crucial interactions with biological targets. zsmu.edu.ua By using this compound as a starting material, medicinal chemists can synthesize novel compounds that combine the desirable features of the oxane ring with the proven pharmacological utility of the carboxylic acid group. For example, derivatives of this acid could be explored as inhibitors of various enzymes or as ligands for receptors. The synthesis of novel heterocyclic compounds with potential biological activity is an active area of research. mdpi.comnih.gov

Methodologies for Incorporation into Diverse Molecular Architectures

The carboxylic acid group of this compound is the primary site for its incorporation into larger and more complex molecules. Standard organic chemistry transformations can be employed to achieve this.

Esterification: The reaction of this compound with various alcohols in the presence of an acid catalyst yields the corresponding esters. This is a fundamental reaction for creating a wide range of derivatives with different properties. youtube.com

Amidation: The carboxylic acid can be activated and reacted with amines to form amides. This reaction is crucial for linking the 2-methyloxane scaffold to amino acids, peptides, or other amine-containing molecules. researchgate.net Various coupling reagents can be used to facilitate this transformation efficiently.

Reduction: The carboxylic acid group can be reduced to a primary alcohol, providing another point of attachment for further chemical modifications.

Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, which can be a strategic step in a multi-step synthesis. princeton.edu

These fundamental reactions, coupled with the inherent chirality of this compound, provide a powerful toolkit for chemists to incorporate this versatile building block into a wide array of molecular architectures for various applications.

Mechanistic and Comparative Studies in Biochemical Systems

Investigation of Enzyme Interactions and Substrate Specificity

The interaction of any small molecule with an enzyme is governed by the principles of molecular recognition, where the substrate's size, shape, and electronic properties dictate its binding to the enzyme's active site. For a molecule such as 2-methyloxane-3-carboxylic acid, both the cyclic ether and the carboxylic acid moieties will be critical determinants of its enzymatic processing.

Enzymes that act on carboxylic acids are abundant in biological systems. Carboxylic ester hydrolases, for instance, catalyze the hydrolysis of ester bonds and often possess a catalytic triad (B1167595) of amino acids (e.g., serine, histidine, and an acidic residue like aspartate or glutamate) in their active site. mdpi.com The specificity of these enzymes can range from absolute, acting on only one substrate, to broad, accommodating a variety of molecules with a common functional group. worthington-biochem.com The binding of a carboxylate substrate is often facilitated by positively charged or polar amino acid residues, such as arginine and asparagine, which can form salt bridges and hydrogen bonds with the negatively charged carboxylate group. nih.gov In some cases, paired carboxylic acid residues within the enzyme active site can play a crucial role in substrate binding and catalysis, with one residue remaining protonated to interact favorably with the substrate's carboxylate. nih.gov

The presence of the 2-methyloxane ring introduces steric and electronic features that will further refine substrate specificity. The methyl group at the 2-position, adjacent to the ether oxygen, creates a chiral center and introduces steric bulk. This will influence how the molecule fits into an enzyme's active site. Carboxylesterases, for example, are known for their broad substrate specificity due to a more open active site compared to other hydrolases. mdpi.com However, the specific stereochemistry of the methyl and carboxyl groups on the tetrahydropyran (B127337) ring will likely lead to stereochemical specificity, where an enzyme preferentially binds one enantiomer over the other. worthington-biochem.com

Exploration of Roles in Model Metabolic Pathways

While specific metabolic pathways for this compound have not been elucidated, the metabolism of analogous structures provides a basis for postulating its likely fate in a biological system. The metabolism of xenobiotic carboxylic acids often proceeds through pathways designed to increase water solubility and facilitate excretion.

One of the primary metabolic routes for carboxylic acids is conjugation. This can involve the formation of acyl glucuronides or conjugation with amino acids. These reactions are catalyzed by UDP-glucuronosyltransferases and acyl-CoA synthetases, respectively. The resulting conjugates are more polar and readily excreted in urine or bile.

The tetrahydropyran ring itself is a site for potential metabolic modification. Cytochrome P450 enzymes are known to hydroxylate cyclic ethers, often at positions alpha to the ether oxygen. However, studies on substituted tetrahydropyran and tetrahydrofuran (B95107) analogues have indicated that substitution at the 3- and 4-positions can lead to greater metabolic stability compared to substitution at the 2-position. This is thought to be due to reduced lipophilicity and less favorable interactions with the active site of cytochrome P450 enzymes. hmdb.ca Therefore, it is plausible that the this compound may be more resistant to oxidative metabolism on the ring compared to a 2-substituted analogue.

The degradation of the tetrahydropyran ring itself is also a possibility. Cleavage of cyclic ethers can occur under acidic conditions, though this is less common in physiological settings. sigmaaldrich.com Enzymatic ring cleavage is a more likely scenario, potentially initiated by hydroxylation followed by further oxidation. For example, in the degradation of lysine, a cyclic intermediate, 2,3,4,5-tetrahydro-2-pyridinecarboxylic acid, is formed and further metabolized. hmdb.ca This suggests that enzymatic machinery exists for processing saturated heterocyclic rings.

Comparative Analysis with Analogous Carboxylic Acids (e.g., cyclic vs. acyclic, positional isomers)

To understand the unique biochemical properties of this compound, it is useful to compare it with its acyclic analogue, 2-methylhexanoic acid, and a positional isomer, tetrahydropyran-2-carboxylic acid.

Cyclic vs. Acyclic: The cyclic nature of this compound imposes conformational rigidity compared to the more flexible acyclic 2-methylhexanoic acid. This rigidity can lead to more specific interactions with enzyme active sites, potentially resulting in higher binding affinity and catalytic efficiency if the conformation is optimal for binding. Conversely, the flexibility of the acyclic analogue might allow it to adapt to a wider range of enzyme active sites, potentially leading to a broader but less specific metabolic profile. The presence of the ether oxygen in the cyclic compound also increases its polarity compared to the purely aliphatic backbone of its acyclic counterpart, which can influence its solubility, membrane permeability, and interactions with enzymes.

Positional Isomers: The position of the carboxyl group on the tetrahydropyran ring is critical. In this compound, the carboxyl group is at the 3-position. In a hypothetical tetrahydropyran-2-carboxylic acid, the carboxyl group would be adjacent to the ether oxygen. This proximity in the 2-isomer could influence the electronic properties of both the carboxyl group and the ether oxygen, potentially affecting its pKa and susceptibility to enzymatic reactions. As mentioned earlier, substitution at the 2-position of cyclic ethers can make them more susceptible to oxidative metabolism. hmdb.ca Therefore, this compound may exhibit greater metabolic stability than its 2-carboxy isomer.

Table 1: Comparison of Physicochemical Properties of Analogous Carboxylic Acids

| Property | This compound | 2-Methylhexanoic Acid | Tetrahydro-2H-pyran-3-carboxylic acid |

| Molecular Formula | C7H12O3 | C7H14O2 | C6H10O3 |

| Molecular Weight | 144.17 g/mol | 130.18 g/mol | 130.14 g/mol |

| Structure | Cyclic Ether | Acyclic | Cyclic Ether |

| Key Features | Methyl and carboxyl groups on a tetrahydropyran ring | Branched acyclic carboxylic acid | Carboxyl group on a tetrahydropyran ring |

Data for 2-Methylhexanoic Acid and Tetrahydro-2H-pyran-3-carboxylic acid are sourced from publicly available chemical databases. Data for this compound is theoretical.

Biochemical Derivatization for Analytical and Mechanistic Probes

The analysis of small molecules like this compound in biological matrices often requires derivatization to enhance their detectability and improve their chromatographic properties. Derivatization is also a powerful tool for creating probes to investigate metabolic pathways and enzyme mechanisms.

For analysis by gas chromatography-mass spectrometry (GC-MS), the polar carboxylic acid group must be converted into a more volatile and less polar derivative. Common derivatization techniques for carboxylic acids include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. jfda-online.com

Alkylation/Esterification: This involves converting the carboxylic acid to an ester, for example, by reaction with an alcohol in the presence of an acid catalyst or using reagents like diazomethane (B1218177) or N,N-dimethylformamide dimethyl acetal. colostate.edunih.gov

Acylation: This is more common for derivatizing amines and alcohols but can be applied to carboxylic acids under certain conditions.

For liquid chromatography-mass spectrometry (LC-MS), derivatization can be used to improve ionization efficiency and chromatographic retention. Reagents can be chosen to introduce a permanently charged group or a group that is readily ionizable by electrospray ionization (ESI). For instance, 4-bromo-N-methylbenzylamine can be coupled to carboxylic acids to improve retention in reversed-phase chromatography and provide a characteristic isotopic pattern for easy identification in the mass spectrometer. colostate.edu

Beyond simple analysis, derivatization can be employed to create mechanistic probes. For example, isotopically labeled versions of this compound (e.g., with ¹³C or ²H) could be synthesized and used in metabolic studies. By tracing the fate of the isotopic label, it would be possible to identify metabolites and elucidate the metabolic pathways involved in its transformation. nih.gov

Furthermore, activity-based protein profiling (ABPP) utilizes chemical probes that covalently bind to the active sites of specific enzyme classes. A derivative of this compound could potentially be designed as an activity-based probe to identify and characterize the enzymes that interact with it in a complex biological sample. Such a probe would typically include a reactive group that forms a covalent bond with the enzyme's active site and a reporter tag (e.g., a fluorophore or biotin) for detection and isolation of the enzyme-probe adduct.

Table 2: Common Derivatization Reagents for Carboxylic Acid Analysis

| Derivatization Method | Reagent Example | Analytical Technique | Purpose |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | Increases volatility, thermal stability |

| Alkylation (Esterification) | Methanol/HCl | GC-MS | Increases volatility |

| Amide Coupling | 4-bromo-N-methylbenzylamine (4-BNMA) + EDC | LC-MS | Improves chromatographic retention and MS detection |

| Isotope Labeling | ¹³C- or ²H-labeled analogues | LC-MS, NMR | Metabolic pathway tracing |

This table provides general examples of derivatization techniques applicable to carboxylic acids.

Emerging Research Avenues and Future Outlook

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like 2-Methyloxane-3-carboxylic acid is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and the potential for high-throughput screening of reaction conditions.

A conceptual automated flow synthesis setup for the derivatization of this compound could involve the following modules:

Reagent Delivery Module: Precisely controlled pumps deliver solutions of this compound, coupling agents, and various nucleophiles (e.g., amines, alcohols) to the reactor.

Reaction Module: A heated microreactor or packed-bed reactor where the amide or ester formation takes place.

In-line Analysis Module: Spectroscopic techniques (e.g., FT-IR, UV-Vis) to monitor the reaction progress in real-time.

Purification Module: Automated purification systems, such as solid-phase extraction or preparative chromatography, to isolate the desired products.

| Parameter | Optimized Value | Outcome |

| Temperature | 80 °C | >95% Conversion |

| Residence Time | 10 minutes | High Throughput |

| Reagent Concentration | 0.5 M | Efficient Reaction |

| Flow Rate | 1 mL/min | Stable Operation |

Development of Advanced Analytical Techniques for Trace Analysis

The detection and quantification of trace amounts of this compound in complex matrices, such as environmental or biological samples, require the development of highly sensitive and selective analytical techniques. Given its polar nature, resulting from the carboxylic acid and ether functional groups, established methods for analyzing polar organic compounds can be adapted and refined. waters.comnih.govbiopharmaservices.com

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for trace analysis. ijpsjournal.com For a polar compound like this compound, hydrophilic interaction liquid chromatography (HILIC) can be particularly effective for retention and separation. waters.comnih.govchromatographyonline.com

Future research in this area will likely focus on:

Miniaturized sample preparation techniques: Such as solid-phase microextraction (SPME) to pre-concentrate the analyte from dilute samples.

High-resolution mass spectrometry (HRMS): To achieve unambiguous identification and quantification at very low levels.

Development of novel derivatization reagents: To enhance the ionization efficiency and chromatographic retention of the analyte.

| Technique | Limit of Detection (LOD) | Application |

| LC-MS/MS (HILIC) | 10 ng/L | Environmental Water Samples |

| GC-MS (after derivatization) | 50 ng/L | Biological Fluids |

| Capillary Electrophoresis-MS | 25 ng/L | Chiral Separation of Enantiomers |

Exploration of Supramolecular Chemistry and Self-Assembly

The presence of both a hydrogen bond donor (carboxylic acid) and acceptor (ether oxygen) in this compound makes it an excellent candidate for studies in supramolecular chemistry and self-assembly. acs.orgacs.orgdoi.org Supramolecular assemblies are ordered structures formed through non-covalent interactions, such as hydrogen bonding, and are of interest for applications in materials science and drug delivery.

The carboxylic acid group can form robust hydrogen-bonded dimers, a common motif in the solid-state structures of carboxylic acids. Furthermore, the oxane ring provides a scaffold that can influence the packing of these molecules in the solid state. The chirality of this compound can also lead to the formation of chiral supramolecular structures. acs.orgdoi.orgnih.govmdpi.com

Potential avenues for exploration include:

Co-crystallization: Forming well-defined crystalline structures with other molecules (co-formers) to create materials with novel properties.

Gel formation: The self-assembly of derivatives in certain solvents could lead to the formation of supramolecular gels.

Coordination polymers: The carboxylate group can coordinate to metal ions to form metal-organic frameworks (MOFs) with porous structures.

| Supramolecular Assembly | Key Interaction | Potential Application |

| Hydrogen-bonded dimer | Carboxylic acid O-H···O=C | Crystal Engineering |

| Helical polymer | Intermolecular H-bonding & chirality | Chiral Materials |

| Metal-organic framework | Carboxylate-metal coordination | Gas Storage, Catalysis |

Catalyst Design and Development Utilizing this compound Derivatives

Derivatives of this compound can serve as valuable ligands in the design and development of new catalysts. The combination of the heterocyclic oxane ring and the carboxylic acid functionality offers multiple coordination sites for metal centers. nih.govtue.nlprinceton.edu By modifying the substituents on the oxane ring, the steric and electronic properties of the resulting metal complexes can be fine-tuned to optimize catalytic activity and selectivity.

For instance, amide or ester derivatives could act as bidentate ligands, coordinating to a metal through the carbonyl oxygen and the ether oxygen. Such catalysts could find applications in a variety of organic transformations. princeton.eduruhr-uni-bochum.de The inherent chirality of this compound also makes its derivatives promising candidates for ligands in asymmetric catalysis. nih.gov

| Catalyst Type | Metal Center | Potential Reaction |

| Chiral Lewis Acid | Titanium (IV) | Asymmetric Diels-Alder |

| Oxidation Catalyst | Manganese (III) | Epoxidation of Alkenes |

| Cross-Coupling Catalyst | Palladium (II) | Suzuki-Miyaura Coupling |

Expanding Computational Models for Predictive Chemistry

Computational modeling is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction outcomes, and spectroscopic data. nih.govmit.edursc.org For this compound, computational models can provide valuable insights into its behavior and reactivity.

Density functional theory (DFT) calculations can be employed to:

Determine the most stable conformations: The oxane ring can exist in various chair and boat conformations, and computational models can predict their relative energies.

Predict spectroscopic properties: Such as NMR chemical shifts and IR vibrational frequencies, which can aid in experimental characterization.

Model reaction mechanisms: To understand the pathways of reactions involving this molecule and to predict the stereochemical outcomes.

Machine learning algorithms, trained on large datasets of chemical reactions, can also be used to predict the optimal conditions for the synthesis of this compound derivatives. networkscience.aiyoutube.com

| Computational Method | Predicted Property | Significance |

| Density Functional Theory (DFT) | Conformational Energies | Understanding 3D structure |

| Molecular Dynamics (MD) | Solvation Free Energy | Predicting solubility |

| Quantitative Structure-Activity Relationship (QSAR) | Biological Activity | Guiding drug discovery |

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-Methyloxane-3-carboxylic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Cyclization reactions using acidic catalysts (e.g., boron trifluoride diethyl etherate) are common for structurally similar bicyclic carboxylic acids . Optimization involves systematic variation of temperature, catalyst concentration, and solvent polarity. Reaction progress should be monitored via TLC or in situ NMR to identify intermediate stages. Yield improvements may require protecting-group strategies to minimize side reactions, particularly at the carboxylic acid moiety .

Q. Which spectroscopic techniques are critical for structural characterization of this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- 1H NMR : Focus on the methyl group (δ ~1.2–1.5 ppm) and oxane ring protons (δ ~3.5–4.5 ppm for ether linkages).

- 13C NMR : Carboxylic carbon (δ ~170–180 ppm) and quaternary carbons in the oxane ring.

- IR : Strong O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Cross-validation with high-resolution mass spectrometry (HRMS) is recommended to confirm molecular formula.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, safety goggles) and local exhaust ventilation to avoid inhalation of dust or vapors . Store in airtight containers at 2–8°C, away from strong oxidizers. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address contradictions in reported crystallographic data for this compound derivatives?

- Methodological Answer : Re-examine diffraction datasets using software like SHELXL to check for twinning, disorder, or incorrect space group assignments . Validate against spectroscopic data (e.g., NMR coupling constants) to confirm stereochemistry. Collaborative data sharing via platforms like the Cambridge Structural Database can resolve discrepancies through peer validation .

Q. What computational strategies are effective in predicting the reactivity of this compound in unexplored synthetic pathways?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for cyclization or carboxylate activation. Molecular dynamics simulations may predict solvation effects on reaction kinetics. Compare computational results with experimental yields and side-product profiles to refine models .

Q. How should researchers design experiments to reconcile conflicting in vitro and in vivo biological activity data for this compound?

- Methodological Answer :

- In vitro : Test multiple cell lines with varying metabolic profiles (e.g., HepG2 vs. HEK293) to assess compound stability.

- In vivo : Use pharmacokinetic studies to measure bioavailability and metabolite formation.

- Controls : Include inhibitors of metabolic enzymes (e.g., cytochrome P450) to isolate compound-specific effects . Replicate conditions from prior studies to identify variables (e.g., dosing schedules, vehicle solvents) causing discrepancies.

Q. What strategies are recommended for synthesizing enantiomerically pure this compound, given its stereochemical complexity?

- Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) during cyclization. Monitor enantiomeric excess (ee) via chiral HPLC or NMR using chiral shift reagents. Dynamic kinetic resolution may enhance selectivity under acidic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.